(E)-3-(5-(4-methylbenzylidene)-2,4-dioxothiazolidin-3-yl)propanoic acid
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Description
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of (E)-3-(5-(4-methylbenzylidene)-2,4-dioxothiazolidin-3-yl)propanoic acid exhibit antibacterial activities, particularly against Gram-positive bacterial strains. For example, a study synthesized a series of these derivatives and found them to have antibacterial activity against reference strains of Gram-positive and Gram-negative bacteria, with some compounds showing activity comparable to commonly used antibiotics such as oxacillin and cefuroxime (Trotsko et al., 2018). Another study highlighted the antimicrobial and antifungal activities of novel thiazolidine-2,4-dione carboxamide and amino acid derivatives against a range of bacteria and fungi, showing weak to moderate activities (Abd Alhameed et al., 2019).
Anticancer Activity
Some derivatives of this compound have been investigated for their antiproliferative activities against various cancer cell lines. A study synthesized derivatives and evaluated their antiproliferative activity against human colon cancer, breast cancer, and myelogenous leukemia cell lines, finding significant effects, particularly against HCT116 cells (Božić et al., 2017). Another research effort focused on novel 4-thiazolidinones containing benzothiazole moiety for their antitumor screening, revealing some compounds exhibited anticancer activity on leukemia, melanoma, and other cancer cell lines (Havrylyuk et al., 2010).
Properties
IUPAC Name |
3-[(5E)-5-[(4-methylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-9-2-4-10(5-3-9)8-11-13(18)15(14(19)20-11)7-6-12(16)17/h2-5,8H,6-7H2,1H3,(H,16,17)/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKRYSMTCKSEOB-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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